molecular formula C20H18ClN3OS B2834628 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide CAS No. 392253-35-9

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide

Cat. No. B2834628
CAS RN: 392253-35-9
M. Wt: 383.89
InChI Key: DBOBVDKLJOUFNA-UHFFFAOYSA-N
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Description

This compound is a fungicide belonging to the group known as strobilurins, which inhibit mitochondrial respiration . This leads to a reduction of energy-rich ATP that is available to support a range of essential processes in the fungal cell .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The yield of the synthesis process was reported to be 77% .


Molecular Structure Analysis

The molecular formula of this compound is C19H18ClN3O4 and it has a molecular weight of 387.82 . The structure of the compound was confirmed by 1H NMR and 13C NMR .


Chemical Reactions Analysis

The compound shows characteristic IR absorption in the 1,600–1,550 cm−1 region indicative of a C=N group and the two strong absorption bands around 1,160~1,190 cm−1 and 1,340~1,380 cm−1 respectively confirmed the presence of a sulfonyl functionality .


Physical And Chemical Properties Analysis

The compound is a white or light beige crystalline solid . It has a melting point of 184.4–184.5 °C . The compound is stable in aqueous solution in the dark at pH 4, 5, and 7 (25°C and 50°C) .

Mechanism of Action

The compound acts as a quinone outside inhibitor (QoI)-type fungicide . It inhibits mitochondrial respiration, leading to a reduction of energy-rich ATP that is available to support a range of essential processes in the fungal cell .

Safety and Hazards

Although toxic, and recommended to be avoided by humans, the compound is of temporary and low toxicity, that is to say, it is merely an irritant of eyes and skin . It does cause some degree of reproductive and developmental failure in mammals .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-7-13(2)9-14(8-12)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-15(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOBVDKLJOUFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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